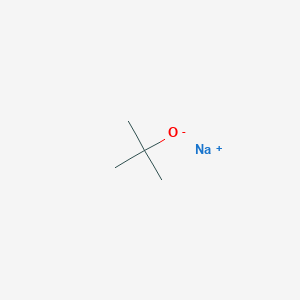

sodium;2-methylpropan-2-olate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

sodium;2-methylpropan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRIHAYPQRLWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Acidity of tert-Butanol: A Comprehensive Technical Guide to the pKa of Sodium tert-Butoxide's Conjugate Acid

For Immediate Release

[CITY, STATE] – [Date] – This whitepaper provides a detailed analysis of the acidity of tert-butanol (B103910), the conjugate acid of the widely used strong base, sodium tert-butoxide. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines experimental protocols for pKa determination, and presents a logical workflow for these experimental procedures. Understanding the precise acidity of tert-butanol is critical for reaction optimization, mechanistic elucidation, and the development of robust synthetic methodologies.

Introduction: The Significance of pKa in Organic Synthesis

The acid dissociation constant (pKa) is a fundamental parameter in chemistry, quantifying the strength of an acid in solution. For professionals in drug discovery and development, a thorough understanding of pKa is indispensable. It governs a molecule's charge state at a given pH, which in turn influences its solubility, lipophilicity, membrane permeability, and binding interactions with biological targets. Sodium tert-butoxide is a non-nucleophilic strong base frequently employed in organic synthesis. Its efficacy is directly related to the basicity of the tert-butoxide anion, which is a consequence of the weak acidity of its conjugate acid, tert-butanol.

The Conjugate Acid of Sodium tert-Butoxide: tert-Butanol

The conjugate acid of the tert-butoxide anion, derived from sodium tert-butoxide, is tert-butanol (2-methyl-2-propanol). The pKa of tert-butanol dictates the pH range in which sodium tert-butoxide is an effective base.

Quantitative Analysis of tert-Butanol's pKa

The pKa of tert-butanol has been reported with some variability in the literature, which can be attributed to differences in experimental conditions such as solvent, temperature, and ionic strength.[1] A summary of reported pKa values is presented in the table below.

| pKa Value | Measurement Conditions | Reference |

| 16.54 | Not specified | [2] |

| ~17 | Not specified | [3] |

| 19 | In DMSO | [4][5] |

| 19.2 | Not specified | [6] |

Table 1: Reported pKa values for tert-butanol.

Experimental Protocols for pKa Determination

The determination of a compound's pKa is a routine yet critical experimental procedure. The following sections detail two common methods for the determination of the pKa of an alcohol like tert-butanol.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[7] It involves the gradual addition of a titrant (a strong base in the case of an acid) to a solution of the analyte while monitoring the pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (B78521) (NaOH), in deionized water. Ensure the NaOH solution is carbonate-free.

-

Prepare a solution of the analyte, tert-butanol, at a known concentration (e.g., 0.01 M) in a suitable solvent. Due to the limited solubility of tert-butanol in water, a co-solvent system (e.g., water-DMSO) may be necessary.

-

Prepare a solution of a strong acid, such as 0.1 M hydrochloric acid (HCl), for back-titration if necessary.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.

-

-

Titration Procedure:

-

Place a known volume of the tert-butanol solution into a thermostatted titration vessel.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution at a constant rate.

-

Add the standardized NaOH solution in small, precise increments using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has risen significantly, well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. This point can be determined from the inflection point of the first derivative of the titration curve.

-

Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore that changes its absorbance upon ionization.[5] While tert-butanol itself does not have a suitable chromophore in the UV-Vis range, this method can be adapted using an indicator dye.

Methodology:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values that span a range of at least two pH units above and below the estimated pKa of tert-butanol.

-

-

Preparation of Analyte and Indicator Solutions:

-

Prepare a stock solution of tert-butanol in a suitable solvent.

-

Select a suitable pH indicator whose pKa is close to that of tert-butanol and whose color change is spectrally distinct.

-

-

Measurement Procedure:

-

For each buffer solution, prepare two samples: one containing only the indicator and another containing both the indicator and tert-butanol.

-

Measure the UV-Vis absorbance spectrum of each sample at a constant temperature.

-

-

Data Analysis:

-

The pKa is determined by analyzing the changes in the absorbance of the indicator in the presence and absence of tert-butanol across the different pH buffers. The competition for protons between tert-butanol and the indicator allows for the calculation of tert-butanol's pKa.

-

Logical Workflow for pKa Determination

The following diagram illustrates a generalized workflow for the experimental determination of a compound's pKa.

A generalized workflow for the experimental determination of pKa.

Conclusion

The pKa of tert-butanol, the conjugate acid of sodium tert-butoxide, is a critical parameter for chemists in research and industry. While reported values vary, a pKa in the range of 16.5-19.2 is generally accepted. The precise determination of this value under specific experimental conditions can be achieved through established methods such as potentiometric and spectrophotometric titrations. A clear understanding of these protocols and the factors influencing pKa is essential for the effective application of sodium tert-butoxide in chemical synthesis and for the broader goals of drug development.

References

- 1. Khan Academy [khanacademy.org]

- 2. routledge.com [routledge.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Sodium 2-methylpropan-2-olate structure and properties

An In-depth Technical Guide to Sodium 2-methylpropan-2-olate (B8740672)

Introduction

Sodium 2-methylpropan-2-olate, more commonly known as sodium tert-butoxide (NaOtBu), is a chemical compound with the formula (CH₃)₃CONa.[1] It is a strong, non-nucleophilic base widely employed in organic synthesis.[1][2][3] Due to its high reactivity and basicity, it serves as a crucial reagent and intermediate in the pharmaceutical, agrochemical, and fine chemical industries for reactions such as condensations, rearrangements, and ring-openings.[2][4][5] This guide provides a comprehensive overview of its structure, properties, synthesis, applications, and handling procedures for researchers and professionals in drug development.

Structure and Identification

Sodium tert-butoxide is an alkoxide salt consisting of a sodium cation (Na⁺) and a tert-butoxide anion ([(CH₃)₃CO]⁻). In the solid state, it is known to form complex clusters, such as hexamers and nonamers.[1]

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | Sodium 2-methylpropan-2-olate | [1][6] |

| Common Names | Sodium tert-butoxide, Sodium t-butoxide, NaOtBu | [1][3][6] |

| CAS Number | 865-48-5 | [1][3] |

| Chemical Formula | C₄H₉NaO | [1][7] |

| Molecular Weight | 96.10 g/mol | [1][3] |

| SMILES | [Na+].[O-]C(C)(C)C | [1] |

| InChI Key | MFRIHAYPQRLWNB-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Sodium tert-butoxide is a white to light tan, hygroscopic crystalline powder that is highly sensitive to moisture and air.[1][2][5][7] It is a flammable solid and is classified as a pyrophoric and self-heating substance.[7] It reacts violently with water, decomposing into sodium hydroxide (B78521) and tert-butanol (B103910).[5][7][8]

Table 2: Quantitative Physicochemical Data

| Property | Value | Conditions | Reference |

| Appearance | White to light tan crystalline powder, crystals, or chunks | Standard | [2][7] |

| Density | 1.025 g/cm³ | 20 °C | [1] |

| Melting Point | ~180 °C (decomposes) | [5][7][9] | |

| Flash Point | 14 °C (57 °F) | [1] | |

| pKa (of conjugate acid) | ~17-19 | [1][3][7] | |

| Vapor Pressure | 0.0000026 hPa | 50 °C | |

| Solubility in tert-Butanol | 0.208 M | 30.2 °C | [2][7][9] |

| 0.382 M | 60 °C | [2][7][9] | |

| Solubility in THF | 32 g / 100 g | [2][7][9] | |

| Solubility in Water | Reacts violently/decomposes | [5][10] |

Experimental Protocols: Synthesis

Sodium tert-butoxide can be prepared through several methods. A common laboratory and industrial synthesis involves the reaction of tert-butanol with sodium amide in a suitable solvent like toluene (B28343) or heptane (B126788).[4][11] An alternative method is the reaction of tert-butyl alcohol with sodium hydride.[1][5]

Synthesis from Sodium Amide and tert-Butanol

This protocol is adapted from established industrial production methods.[4][12][13]

Materials and Equipment:

-

500 mL three-necked, round-bottomed flask

-

Reflux condenser, thermometer, and mechanical stirrer

-

Inert gas inlet (Nitrogen or Argon)

-

Heating mantle

-

Sodium amide (NaNH₂), 99%

-

Anhydrous tert-butanol, 99%

-

Anhydrous toluene or heptane (water content < 0.04%)

-

Apparatus for absorbing ammonia (B1221849) gas (e.g., bubbler with dilute acid)

Procedure:

-

Setup: Assemble the reaction flask with the stirrer, reflux condenser (connected to the gas absorption trap), and thermometer under an inert atmosphere.

-

Charging Reactants: Add 240 mL of anhydrous toluene or heptane to the flask.[4] Subsequently, add 9.8 g (~0.25 mol) of 99% sodium amide and 19.0 g (~0.254 mol) of 99% anhydrous tert-butanol.[4]

-

Reaction: Stir the mixture vigorously until the solids are dissolved.[4] Heat the solution to 70 °C to initiate the reaction, which is evidenced by the evolution of ammonia gas.[4]

-

Reaction Completion: Increase the temperature to 100-110 °C and maintain it for 1-10 hours to drive the reaction to completion.[4][12]

-

Work-up and Isolation: After the reaction is complete, cool the mixture. Distill the solvent and excess tert-butanol under atmospheric pressure, followed by vacuum distillation to remove residual amounts.[4]

-

Product: The resulting white solid powder is sodium tert-butoxide (yields can be >76%).[12][13] The product should be packaged in sealed containers under an inert atmosphere to prevent decomposition from moisture.[4]

Applications in Organic Synthesis

The primary utility of sodium tert-butoxide stems from its properties as a strong, yet sterically hindered, non-nucleophilic base.[1][3][7] This combination allows it to deprotonate acidic protons without participating in unwanted nucleophilic substitution reactions.

Key Applications:

-

Buchwald-Hartwig Amination: It is a widely used base for palladium-catalyzed C-N bond formation, a cornerstone reaction in modern pharmaceutical chemistry.[1][3]

-

Condensation Reactions: It serves as a base in Claisen, Dieckmann, and Stobbe condensations.

-

Elimination Reactions: It promotes E2 elimination reactions to form alkenes.

-

Catalysis: It can act as a catalyst in polymerization and isomerization reactions and can activate transition-metal precatalysts.[5]

-

Metal-Free Couplings: It facilitates the arylation of benzene (B151609) derivatives with aryl halides in the presence of ligands like 1,10-phenanthroline.[7]

Spectral Data

Spectroscopic data is essential for the identification and quality control of sodium tert-butoxide.

Table 3: Spectroscopic Data Summary

| Technique | Data Reference |

| ¹H NMR | A ¹H NMR spectrum in CDCl₃ has been reported, showing signals corresponding to the tert-butyl protons. A separate study in THF-d8 was also noted.[14] |

| ¹³C NMR | ¹³C NMR data has been reported in THF-d8.[15] |

| FT-IR | Infrared spectra are available in chemical databases, typically showing strong C-H stretching and bending vibrations.[15][16][17] |

Safety, Handling, and Storage

Sodium tert-butoxide is a hazardous substance that requires strict safety protocols.[18][19]

Hazards:

-

Flammability: Highly flammable solid that may ignite on contact with air or moisture.[2][7][18] It has a low flash point of 14 °C.[1]

-

Reactivity: Reacts violently with water, releasing flammable gases.[8] It is also incompatible with acids, alcohols, and oxidizing agents.[8][20]

-

Corrosivity: Causes severe skin burns and serious eye damage.[7][19][20] Inhalation can cause irritation and chemical burns to the respiratory tract.[8][18]

-

Self-Heating: Classified as a self-heating substance that may catch fire.[7][19]

Handling and PPE:

-

Always handle in a well-ventilated area, preferably within a glovebox under an inert atmosphere (e.g., nitrogen or argon).[3][18][20]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[19][21] Use non-sparking tools.[18][20]

-

Avoid all personal contact.[18] Required PPE includes:

Storage:

-

Store in a cool, dry, well-ventilated area in tightly sealed containers under an inert gas.[3][19][20]

-

Store away from incompatible materials.[20] The designated storage class is typically for pyrophoric and self-heating hazardous materials.

Spill and Disposal:

-

In case of a spill, eliminate all ignition sources.[18] Cover the spill with dry sand or earth; DO NOT USE WATER .[8][18]

-

Collect the material using non-sparking tools into a dry, covered metal container.[20]

-

Disposal must be handled by a licensed disposal company, often via controlled incineration.[22] Follow all local, state, and federal regulations.

References

- 1. Sodium tert-butoxide - Wikipedia [en.wikipedia.org]

- 2. Sodium tert-butoxide | 865-48-5 [chemicalbook.com]

- 3. Sodium t-Butoxide [commonorganicchemistry.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Natrium-2-methylpropan-2-olat – Wikipedia [de.wikipedia.org]

- 6. SODIUM 2-METHYLPROPAN-2-OLATE | CAS 865-48-5 [matrix-fine-chemicals.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Sodium 2-methylpropan-2-olate(865-48-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. Sodium tert-butoxide CAS#: 865-48-5 [m.chemicalbook.com]

- 10. Sodium tert-butoxide, 99%, pure 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. CN109678663A - A kind of sodium tert-butoxide and preparation method thereof - Google Patents [patents.google.com]

- 12. CN106699516A - Sodium tert-butoxide production technology - Google Patents [patents.google.com]

- 13. Sodium Tert-Butoxide Production process_Chemicalbook [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

- 16. Sodium tert-butoxide(865-48-5) IR Spectrum [m.chemicalbook.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. aksci.com [aksci.com]

- 20. gelest.com [gelest.com]

- 21. lobachemie.com [lobachemie.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Mechanism of Action of Sodium tert-Butoxide as a Base

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium tert-butoxide, with the chemical formula (CH₃)₃CONa, is a potent, non-nucleophilic base widely employed in organic synthesis.[1][2] Its efficacy stems from the combination of the high basicity of the tert-butoxide anion and the significant steric hindrance afforded by the bulky tert-butyl group.[2][3] This unique structure allows for selective deprotonation without the complication of competing nucleophilic substitution reactions, making it an invaluable tool in a multitude of chemical transformations.[2][4] This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental protocols, and detailed diagrams.

Physicochemical and Basicity Data

Sodium tert-butoxide is a white to light yellow, hygroscopic powder that is highly reactive with water.[5][6] Its properties are summarized below. The strength of a base is inversely related to the pKa of its conjugate acid; a higher pKa for the conjugate acid indicates a stronger base.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₉NaO | [5][7] |

| Molecular Weight | 96.10 g/mol | [7] |

| Appearance | White to light yellow crystalline powder | [2][5] |

| Conjugate Acid | tert-Butanol | [7][8] |

| pKa of Conjugate Acid | ~17-19 | [7][8] |

| Solubility | Soluble in THF, tert-butanol | [6] |

For comparison, the basicity of sodium tert-butoxide relative to other common alkoxide bases is presented in the table below, based on the pKa of their respective conjugate acids.

| Base | Conjugate Acid | pKa of Conjugate Acid |

| Sodium Methoxide | Methanol | ~15.5 |

| Sodium Ethoxide | Ethanol | ~16 |

| Sodium Isopropoxide | Isopropanol | ~16.5 |

| Sodium tert-Butoxide | tert-Butanol | ~17 |

Core Mechanism of Action: Strong Basicity and Steric Hindrance

The primary role of sodium tert-butoxide is to function as a strong base, readily abstracting protons from a wide variety of organic substrates.[8] The pKa of its conjugate acid, tert-butanol, is approximately 17-19, signifying that the tert-butoxide anion is a significantly stronger base than hydroxides or other smaller alkoxides like ethoxide.[7][8]

A defining feature of sodium tert-butoxide is its non-nucleophilic nature, a direct consequence of the steric bulk of the three methyl groups surrounding the oxygen atom.[2][9] This steric hindrance makes it difficult for the oxygen to approach and attack an electrophilic carbon center, thereby suppressing unwanted SN2 substitution reactions.[4][10] It is, however, highly effective at abstracting sterically accessible protons.[11]

Caption: Steric hindrance of the tert-butoxide anion favors proton abstraction over nucleophilic attack.

Key Applications and Reaction Pathways

Dehydrohalogenation (E2 Elimination)

Sodium tert-butoxide is a preferred base for promoting E2 elimination reactions to synthesize alkenes from alkyl halides. The mechanism is a concerted, one-step process where the base removes a β-proton, leading to the formation of a double bond and the expulsion of the halide leaving group.

Due to its large size, the tert-butoxide anion preferentially abstracts the most sterically accessible proton.[11][12] This often leads to the formation of the less substituted alkene, known as the Hofmann product , in contrast to smaller, unhindered bases (like sodium ethoxide) which typically yield the more substituted Zaitsev product .[11]

Caption: E2 elimination pathway using sodium tert-butoxide, favoring the Hofmann product.

Enolate Formation and Condensation Reactions

Sodium tert-butoxide is sufficiently basic to deprotonate the α-carbon of many carbonyl compounds, leading to the formation of enolate nucleophiles.[13][14] These enolates are key intermediates in carbon-carbon bond-forming reactions.

The process involves the abstraction of an α-proton by the tert-butoxide base, creating a resonance-stabilized enolate anion. This enolate can then act as a nucleophile, attacking electrophiles such as other carbonyl compounds (in Aldol or Claisen condensations) or alkyl halides.[2][15]

Caption: General workflow for enolate formation and subsequent reaction.

Palladium-Catalyzed Cross-Coupling Reactions

In modern organic synthesis, sodium tert-butoxide is a crucial base in palladium-catalyzed reactions, most notably the Buchwald-Hartwig amination.[2][7] In this context, its role is to deprotonate the amine starting material, generating the active nucleophile that enters the catalytic cycle. Its non-nucleophilic character is critical to avoid side reactions with the palladium catalyst or the aryl halide.[2]

Caption: Simplified Buchwald-Hartwig cycle highlighting the role of the base.

Experimental Protocols

The following is a representative protocol for an enolate formation and subsequent reaction, adapted from established procedures.[16]

Reaction: One-pot formylation of an aryl ester and tosylation

1. Hazard and Risk Assessment:

-

A thorough hazard analysis and risk assessment must be conducted for all chemicals and operations. Sodium tert-butoxide is flammable and moisture-sensitive.[1][7] Tetrahydrofuran (THF) is flammable. p-Toluenesulfonyl chloride (TsCl) is a corrosive solid. All operations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

2. Reagents and Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stir bar, septa, and a nitrogen inlet.

-

Aryl Ester (e.g., Methyl 2-phenylacetate): 1.0 equivalent

-

Methyl Formate (B1220265): 1.5 equivalents

-

Sodium tert-Butoxide (NaOt-Bu): 1.5 equivalents

-

Anhydrous Tetrahydrofuran (THF)

-

p-Toluenesulfonyl Chloride (TsCl): 1.5 equivalents

-

Ice-water bath

3. Procedure: Enolate Formation and Formylation

-

To the dried three-neck flask under a nitrogen atmosphere, add the aryl ester and anhydrous THF.

-

Begin vigorous stirring and cool the solution to 0 °C using an ice-water bath.

-

Add methyl formate to the solution.

-

Carefully add sodium tert-butoxide in portions over 5-10 minutes, ensuring the internal temperature remains below 10 °C. The mixture will typically transform into a pale yellow slurry.

-

Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete enolate formation and formylation.

4. Procedure: Tosylation

-

While maintaining the temperature at 0-5 °C, add p-toluenesulfonyl chloride in portions over 5-10 minutes.

-

Continue stirring the mixture at 0-5 °C for an additional hour.

5. Workup and Isolation:

-

Quench the reaction by slowly adding water, ensuring the internal temperature does not exceed 20 °C. The mixture will separate into two phases.

-

Transfer the mixture to a separatory funnel. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with saturated aqueous NH₄Cl, then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product via distillation or column chromatography as required.

Conclusion

Sodium tert-butoxide serves as a powerful and selective strong base in organic chemistry. Its mechanism of action is defined by the high basicity of the tert-butoxide anion and the pronounced steric hindrance of the tert-butyl group, which renders it non-nucleophilic. These characteristics are expertly leveraged in a range of critical transformations, including promoting Hofmann eliminations, generating enolates for condensation reactions, and facilitating modern cross-coupling catalysis. A thorough understanding of its properties and mechanism is essential for researchers and drug development professionals aiming to design efficient and selective synthetic routes.

References

- 1. Sodium tert-butoxide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Solved butoxide more sterically hindered than sodium | Chegg.com [chegg.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. abachemicals.com [abachemicals.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Sodium t-Butoxide [commonorganicchemistry.com]

- 8. Sodium tert-butoxide | 865-48-5 | Benchchem [benchchem.com]

- 9. reddit.com [reddit.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. m.youtube.com [m.youtube.com]

- 12. (Solved) - In the dehydrohalogenation of alkyl halides, a strong base such as... - (1 Answer) | Transtutors [transtutors.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Aldol condensation - Wikipedia [en.wikipedia.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

Solubility of Sodium tert-Butoxide: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of sodium tert-butoxide in tetrahydrofuran (B95107) (THF) and other common organic solvents, providing essential data and procedural guidelines for laboratory applications.

Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base widely employed in organic synthesis. Its efficacy in various chemical transformations, including deprotonation, condensation, and rearrangement reactions, is critically dependent on its solubility in the chosen reaction medium. This technical guide provides a comprehensive overview of the solubility of sodium tert-butoxide in tetrahydrofuran (THF) and other organic solvents, tailored for researchers, scientists, and professionals in drug development.

Quantitative Solubility Data

The solubility of sodium tert-butoxide varies significantly across different organic solvents, a factor primarily dictated by the polarity of the solvent and the temperature. The following table summarizes the available quantitative solubility data for sodium tert-butoxide in several common organic solvents.

| Solvent | Temperature (°C) | Solubility |

| Tetrahydrofuran (THF) | 25 | 38% (w/w)[1] |

| Tetrahydrofuran (THF) | Not Specified | Up to 32 g/100 g[2][3][4] |

| tert-Butanol | 30.2 | 0.208 M[3][4] |

| tert-Butanol | 60 | 0.382 M[3][4] |

| Methyl t-butyl ether | 25 | 25% (w/w)[1] |

| Diglyme | 25 | 22% (w/w)[1] |

| Cyclohexane | 25 | 14% (w/w)[1] |

| Hexane | 25 | 11% (w/w)[1] |

| Toluene | 25 | 6% (w/w)[1] |

It is important to note that sodium tert-butoxide is poorly soluble in hydrocarbons.[2]

Factors Influencing Solubility

The dissolution of sodium tert-butoxide is governed by several key factors. Understanding these allows for the optimization of reaction conditions.

References

A Technical Guide to Sodium Tert-Butoxide: The Archetypal Non-Nucleophilic Base

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organic synthesis, the careful selection of reagents is paramount to achieving desired chemical transformations with high selectivity and yield. Sodium tert-butoxide, (CH₃)₃CONa, is a cornerstone reagent prized for its potent basicity coupled with minimal nucleophilicity. This unique reactivity profile stems directly from its molecular structure. This technical guide provides an in-depth examination of the physicochemical principles that render sodium tert-butoxide a strong, non-nucleophilic base. We will explore the fundamental concepts of basicity versus nucleophilicity, analyze the steric and electronic properties of the tert-butoxide anion, present quantitative data, and illustrate its mechanistic role in key organic reactions.

Fundamental Principles: Basicity vs. Nucleophilicity

While often correlated, basicity and nucleophilicity are distinct chemical concepts. Basicity is a thermodynamic property that describes the ability of a species to donate an electron pair to a proton (H⁺).[1][2] It is quantified by the pKa of the conjugate acid; a higher pKa value for the conjugate acid corresponds to a stronger base.[3]

Nucleophilicity, conversely, is a kinetic phenomenon.[2] It measures the rate at which a species donates an electron pair to an electrophilic atom, typically a carbon atom.[4] While all nucleophiles are Lewis bases, the factors influencing their reactivity—such as sterics, solvent effects, and polarizability—can lead to significant divergence from basicity trends.[4]

Caption: Logical relationship between basicity and nucleophilicity.

The Chemical Properties of Sodium Tert-Butoxide

The distinct behavior of sodium tert-butoxide arises from the structure of the tert-butoxide anion. This anion consists of a central carbon atom bonded to three methyl groups and an oxygen atom which bears the negative charge.

Strong Basicity

Sodium tert-butoxide is a strong base because its conjugate acid, tert-butanol (B103910) ((CH₃)₃COH), is a very weak acid.[5] The electron-donating inductive effect of the three methyl groups destabilizes the resulting alkoxide, making it more reactive and thus a stronger base compared to less substituted alkoxides.[3] This is reflected in the high pKa of tert-butanol.[6]

Low Nucleophilicity via Steric Hindrance

The defining characteristic of tert-butoxide is its steric bulk. The three methyl groups create a sterically congested environment around the nucleophilic oxygen atom. This physical obstruction, often likened to a protective shield, prevents the oxygen from approaching and attacking an electrophilic carbon center, which is typically more sterically hindered than a proton.[7][8] While the base is too bulky to readily participate in nucleophilic substitution (e.g., Sₙ2 reactions), it can easily abstract a sterically accessible proton on the periphery of a molecule.[7][9]

Caption: Steric comparison of methoxide (B1231860) and tert-butoxide anions.

Quantitative Analysis of Basicity

The basicity of an alkoxide is directly related to the acidity of its parent alcohol. A higher pKa indicates a weaker acid and therefore a stronger conjugate base. The table below compares the pKa values of several common alcohols.

| Alcohol | Structure | Conjugate Base | pKa of Alcohol | Relative Basicity of Conjugate Base |

| Methanol | CH₃OH | Methoxide | ~15.5[10][11] | Weakest |

| Ethanol | CH₃CH₂OH | Ethoxide | ~16.0[3][11] | |

| Isopropyl Alcohol | (CH₃)₂CHOH | Isopropoxide | ~17.0[3][11] | |

| tert-Butanol | (CH₃)₃COH | tert-Butoxide | ~18.0 - 19.0 [3][10] | Strongest |

| Water | H₂O | Hydroxide | 14.0[10] | Weaker than alkoxides |

Note: pKa values can vary slightly depending on the solvent and measurement conditions.

As the data indicates, tert-butanol is the least acidic alcohol in the series, making sodium tert-butoxide the strongest base.[12] While methoxide and ethoxide are also strong bases, they are considerably less sterically hindered and thus also act as potent nucleophiles. The unique combination of high basicity and significant steric bulk is what sets tert-butoxide apart.

Mechanistic Implications in Organic Synthesis

The non-nucleophilic nature of sodium tert-butoxide makes it an ideal reagent for promoting elimination reactions over substitution reactions.

Favoring E2 Elimination and the Hofmann Product

In elimination reactions of alkyl halides, a base removes a proton from a carbon adjacent (beta) to the leaving group, forming a double bond. When multiple types of beta-protons are available, the regioselectivity of the reaction becomes important.

-

Zaitsev's Rule: Smaller, less hindered bases (e.g., ethoxide) tend to remove the more sterically hindered proton to form the more substituted (and thermodynamically more stable) alkene, known as the Zaitsev product.[13]

-

Hofmann's Rule: A bulky base like sodium tert-butoxide cannot easily access the hindered proton. Instead, it preferentially removes the most sterically accessible, least-hindered proton, leading to the formation of the less substituted alkene, known as the Hofmann product.[13][14][15]

This selective formation of the Hofmann product is a synthetically valuable feature of bulky, non-nucleophilic bases.[16][17]

Caption: Competing E2 and Sₙ2 pathways for tert-butoxide.

Experimental Protocol: Hofmann Elimination

The following is a generalized protocol for the dehydrohalogenation of an alkyl halide using sodium tert-butoxide to favor the Hofmann elimination product.

Reaction: Dehydrobromination of 2-bromo-2-methylbutane (B1582447).

Objective: To selectively synthesize 2-methyl-1-butene (B49056) (Hofmann product) over 2-methyl-2-butene (B146552) (Zaitsev product).

Materials:

-

2-bromo-2-methylbutane

-

Sodium tert-butoxide (NaOt-Bu)[5]

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or tert-Butanol)[18]

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere apparatus (e.g., nitrogen or argon line)

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄)

-

Distillation apparatus

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere.

-

Reagent Addition: Add anhydrous THF to the flask, followed by sodium tert-butoxide. Stir the suspension.

-

Substrate Addition: Slowly add 2-bromo-2-methylbutane to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC.

-

Workup (Quenching): Cool the reaction mixture to room temperature and cautiously quench by adding cold water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product, a mixture of alkenes, can be purified by fractional distillation to isolate the lower-boiling Hofmann product.

References

- 1. reddit.com [reddit.com]

- 2. quora.com [quora.com]

- 3. reddit.com [reddit.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sodium t-Butoxide [commonorganicchemistry.com]

- 6. grokipedia.com [grokipedia.com]

- 7. brainly.com [brainly.com]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Identify the correct order of pKa values from the following compounds: E.. [askfilo.com]

- 12. Video: Acidity and Basicity of Alcohols and Phenols [jove.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Sodium tert-butoxide | 865-48-5 | Benchchem [benchchem.com]

- 15. Illustrated Glossary of Organic Chemistry - Tert-butoxide [chem.ucla.edu]

- 16. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. t-Butanol [commonorganicchemistry.com]

Physical and chemical properties of sodium 2-methylpropan-2-olate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-methylpropan-2-olate, more commonly known as sodium tert-butoxide (NaOtBu), is a pivotal reagent in modern organic chemistry.[1] With the chemical formula (CH₃)₃CONa, it is a strong, non-nucleophilic base prized for its ability to facilitate a wide range of chemical transformations with high selectivity.[2] Its bulky tert-butyl group sterically hinders it from acting as a nucleophile, allowing it to efficiently deprotonate substrates without participating in unwanted side reactions.[3] This property makes it an invaluable tool in pharmaceutical synthesis, agrochemical development, and materials science.[1][4]

This guide provides a comprehensive overview of the physical and chemical properties of sodium tert-butoxide, detailed experimental protocols, and its applications, particularly within the context of drug development.

Physical and Chemical Properties

Sodium tert-butoxide is a white to off-white, hygroscopic, and pyrophoric crystalline solid that is highly reactive with water and air.[5] It is typically handled under an inert atmosphere to prevent decomposition.[5]

Physical Properties

The key physical properties of sodium tert-butoxide are summarized in the table below. Note that values can vary slightly depending on the purity and physical form of the substance.

| Property | Value | Reference(s) |

| IUPAC Name | Sodium 2-methylpropan-2-olate | [2] |

| Synonyms | Sodium tert-butoxide, Sodium t-butoxide, NaOtBu, STB | [2] |

| CAS Number | 865-48-5 | [2] |

| Molecular Formula | C₄H₉NaO | [5] |

| Molecular Weight | 96.10 g/mol | [5] |

| Appearance | White to off-white or light tan crystalline powder or chunks | [5][6] |

| Melting Point | ~180 - 295 °C (with decomposition) | [5] |

| Density | ~1.025 g/cm³ (at 20 °C) | [2] |

| Flash Point | 14 °C (57 °F) | [2][5] |

| pKa (conjugate acid) | ~18 | [5] |

Solubility

Sodium tert-butoxide reacts violently with water, decomposing into sodium hydroxide (B78521) and tert-butanol (B103910).[5] Its solubility in various organic solvents at specific temperatures is crucial for its application in synthesis.

| Solvent | Solubility | Temperature | Reference(s) |

| Tetrahydrofuran (THF) | 32 g / 100 g | Not Specified | [5] |

| tert-Butanol | 0.208 M | 30.2 °C | [5] |

| tert-Butanol | 0.382 M | 60 °C | [5] |

| Hydrocarbons | Poorly soluble | Not Specified | [5] |

Chemical Profile and Reactivity

The utility of sodium tert-butoxide stems from its potent basicity and low nucleophilicity. In the solid state, it exists in clustered forms, typically as hexamers or nonamers.[2]

Basicity

With the conjugate acid, tert-butanol, having a pKa of approximately 18, sodium tert-butoxide is a strong base capable of deprotonating a wide variety of acidic protons, including those on alcohols, amines, and activated C-H bonds to form carbanions or enolates.[5]

Key Reactions in Drug Development

Sodium tert-butoxide is a cornerstone reagent in many named reactions that are fundamental to pharmaceutical synthesis.[7]

-

Buchwald-Hartwig Amination: It is the most commonly used base for this palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds, a critical step in the synthesis of many active pharmaceutical ingredients (APIs).[8]

-

Condensation and Rearrangement Reactions: It serves as a vital intermediate in condensation, rearrangement, and ring-opening reactions.[1]

-

Elimination Reactions: Its bulky nature favors elimination over substitution reactions, making it an excellent choice for the synthesis of alkenes.

-

Alternative to Sodium Hydride: It is often used as a safer and more effective alternative to sodium hydride for coupling reactions, such as in the synthesis of the antiviral drug adefovir (B194249) dipivoxil.[5]

Experimental Protocols

Detailed and precise methodologies are critical for the safe and effective use of sodium tert-butoxide. The following protocols are provided for key experimental procedures.

Synthesis of Sodium tert-butoxide from Sodium Amide

This method produces high-purity sodium tert-butoxide suitable for sensitive applications.[2]

-

Apparatus: A 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer. The system should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

Toluene (B28343) or heptane (B126788) (anhydrous, water content < 0.04%): 240 mL

-

Sodium amide (99%): 9.8 g (~0.25 mol)

-

tert-Butanol (99%, anhydrous): 19.0 g (~0.254 mol)

-

-

Procedure:

-

Charge the reaction flask with 240 mL of anhydrous toluene or heptane.

-

Under a positive flow of inert gas, add 9.8 g of sodium amide and 19.0 g of tert-butanol.

-

Stir the mixture until the solids are fully dissolved.

-

Heat the reaction mixture to 70 °C to initiate the reaction. Ammonia gas will be evolved and should be passed through a bubbler into a water or dilute acid trap.

-

Increase the temperature to 100-110 °C and maintain for 1 hour to ensure the reaction goes to completion.[2]

-

Cool the reaction mixture to room temperature.

-

Remove the bulk of the solvent and excess tert-butanol via atmospheric distillation.

-

Remove the remaining traces of solvent under vacuum to yield the final white solid product.[2]

-

The product should be handled and stored under an inert atmosphere.

-

Assay by Acid-Base Titration

The purity of sodium tert-butoxide can be determined by titrating the alkalinity of a hydrolyzed sample.

-

Principle: A known mass of sodium tert-butoxide is carefully hydrolyzed in water to form sodium hydroxide and tert-butanol. The resulting sodium hydroxide is then titrated with a standardized acid solution.

-

Apparatus: Analytical balance, 250 mL Erlenmeyer flask, 50 mL burette, magnetic stirrer.

-

Reagents:

-

Sodium tert-butoxide sample (~0.5 g)

-

Deionized water

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Phenolphthalein (B1677637) indicator

-

-

Procedure:

-

Under an inert atmosphere, accurately weigh approximately 0.5 g of the sodium tert-butoxide sample into a clean, dry weighing boat.

-

Carefully add the sample to a 250 mL Erlenmeyer flask containing ~100 mL of deionized water while stirring. The reaction is exothermic and will release flammable tert-butanol vapor; perform this step in a well-ventilated fume hood.

-

Allow the sample to fully hydrolyze.

-

Add 2-3 drops of phenolphthalein indicator to the solution.

-

Titrate the solution with standardized 0.1 M HCl until the pink color disappears.

-

Record the volume of HCl used.

-

Calculate the purity using the formula: % Purity = (V_HCl × M_HCl × MW_NaOtBu) / (mass_sample) × 100 Where V_HCl is the volume of HCl in liters, M_HCl is the molarity of HCl, and MW_NaOtBu is the molecular weight of sodium tert-butoxide (96.10 g/mol ).

-

Protocol for Buchwald-Hartwig Amination

This is a representative procedure for the C-N coupling of an aryl halide and an amine.[7]

-

Apparatus: Schlenk flask or similar reaction vessel suitable for inert atmosphere chemistry, magnetic stirrer, heating mantle, condenser.

-

Reagents:

-

Aryl halide (e.g., 4-chloroanisole): 1.05 eq.

-

Amine (e.g., diphenylamine): 1.0 eq.

-

Palladium precatalyst (e.g., Pd₂(dba)₃): 1 mol%

-

Phosphine (B1218219) ligand (e.g., tBu₃P·HBF₄): 2 mol%

-

Sodium tert-butoxide: 2.2 eq.

-

Anhydrous, degassed solvent (e.g., toluene)

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, amine, and degassed toluene.

-

Add the palladium precatalyst, phosphine ligand, and finally the sodium tert-butoxide.

-

Seal the flask and heat the reaction mixture to reflux (typically 80-110 °C) under the inert atmosphere.

-

Monitor the reaction progress by TLC or GC/LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[7]

-

Visualized Workflows and Pathways

Synthesis of Sodium tert-butoxide

The following diagram illustrates the general workflow for synthesizing sodium tert-butoxide from sodium metal and tert-butanol.

Caption: General workflow for the synthesis of sodium tert-butoxide.

Catalytic Cycle of Buchwald-Hartwig Amination

This diagram shows the key steps in the palladium-catalyzed amination reaction where sodium tert-butoxide plays a crucial role as the base.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Reactivity and Handling Logic

This diagram outlines the logical relationships between the properties of sodium tert-butoxide and the required handling procedures.

Caption: Logical flow from properties to necessary handling procedures.

References

- 1. lobachemie.com [lobachemie.com]

- 2. Page loading... [wap.guidechem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. grokipedia.com [grokipedia.com]

- 5. A kind of preparation technology of sodium tert-butoxide_Chemicalbook [chemicalbook.com]

- 6. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | TCI EUROPE N.V. [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Sodium tert-butoxide molecular weight and chemical formula

An In-depth Technical Guide to Sodium tert-Butoxide

Introduction

Sodium tert-butoxide, also denoted as sodium t-butoxide or NaOtBu, is a prominent organosodium compound with the chemical formula (CH₃)₃CONa.[1] It is a strong, non-nucleophilic base that is fundamental in organic synthesis.[1][2] Due to the steric hindrance provided by the bulky tert-butyl group, its nucleophilicity is significantly diminished, a property that makes it an invaluable reagent in the pharmaceutical, agrochemical, and fine chemical industries.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, applications in drug development, and safety considerations.

Chemical Formula and Molecular Weight

The chemical formula for sodium tert-butoxide is C₄H₉NaO, often written as NaOC(CH₃)₃.[4][5] Its molecular weight is approximately 96.10 g/mol .[4][5][6] It is the sodium salt of tert-butyl alcohol.[2]

Physicochemical Properties

Sodium tert-butoxide is a white to light tan, hygroscopic crystalline powder.[2][7] It is highly flammable and reacts with water.[1][8] Key quantitative data are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₄H₉NaO or (CH₃)₃CONa | [1] |

| Molecular Weight | 96.105 g/mol | [1] |

| Appearance | White to light tan crystalline powder | [2][7] |

| Density | 1.025 - 1.104 g/cm³ | [1][6][9] |

| Boiling Point | 180 °C | [7][9] |

| Flash Point | 14 °C (57.2 °F) | [6] |

| pKa (of conjugate acid) | ~17 | [4] |

Logical Relationship: Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The following diagram illustrates this fundamental relationship for sodium tert-butoxide.

Caption: Logical diagram illustrating the calculation of molecular weight from the chemical formula.

Applications in Research and Drug Development

Sodium tert-butoxide's primary role is as a strong, non-nucleophilic base, which is critical in various organic reactions where nucleophilic side reactions must be avoided.[1]

-

Pharmaceutical Synthesis : It is a key intermediate and reagent in the synthesis of numerous active pharmaceutical ingredients (APIs).[3] Its ability to drive reactions like condensations, alkylations, and rearrangements with high selectivity is crucial for building the complex molecular skeletons of modern drugs.

-

Buchwald-Hartwig Amination : Sodium tert-butoxide is often the preferred base for palladium-catalyzed Buchwald-Hartwig amination reactions.[4] This reaction is essential for forming carbon-nitrogen (C-N) bonds, a common structural motif in many pharmaceutical compounds.

-

Other Reactions : It is also employed in deprotonation steps for reactions such as aldol (B89426) condensations and Wittig reactions.[2] Furthermore, it serves as a catalyst in polymerization and isomerization reactions.[5]

Experimental Protocols

Detailed methodologies are crucial for the safe and effective use of sodium tert-butoxide. Below are representative protocols for its synthesis and a common application.

Synthesis of Sodium tert-Butoxide

Several methods exist for the preparation of sodium tert-butoxide. One common laboratory-scale method involves the reaction of sodium amide with tert-butanol (B103910).[10][11]

Objective : To synthesize sodium tert-butoxide from sodium amide and tert-butanol.

Materials :

-

Toluene (B28343) or heptane (B126788) (water content < 0.04%).[11]

-

Sodium amide (NaNH₂), 99%.[11]

-

tert-Butanol (t-BuOH), 99%.[11]

-

500mL reaction flask with stirrer, reflux condenser, and thermometer.[11]

Procedure :

-

Add 240 mL of toluene or heptane to the reaction flask.[11]

-

Add 9.8 g (~0.25 mol) of 99% sodium amide and 19.0 g (~0.254 mol) of 99% tert-butanol to the flask. The molar ratio of sodium amide to tert-butanol should be approximately 1:1.015.[11]

-

Stir the mixture until all solids are completely dissolved.[11]

-

Heat the solution to 70 °C to initiate the reaction. The released ammonia (B1221849) gas should be safely absorbed by an aqueous or alkaline solution.[11]

-

Increase the temperature to 100-110 °C and maintain for 1 hour to ensure the reaction goes to completion.[10][11]

-

After the reaction is complete, cool the mixture.[11]

-

Distill the majority of the solvent and excess tert-butanol under atmospheric pressure.[11]

-

Remove the remaining traces of solvent via vacuum distillation to yield the final solid product.[11]

The following diagram illustrates the general workflow for this synthesis.

Caption: Experimental workflow for the synthesis of sodium tert-butoxide.

Application Protocol: Buchwald-Hartwig Amination (Example)

This is an excerpt illustrating the use of sodium tert-butoxide as a base in a palladium-catalyzed cross-coupling reaction.

Objective : To perform a C-N cross-coupling reaction using a palladium catalyst and sodium tert-butoxide.

Materials :

-

Aryl chloride (substrate).

-

Amine (coupling partner).

-

Sodium tert-butoxide (t-BuONa).[4]

-

XantPhos (ligand).[4]

-

Dioxane (solvent).[4]

-

Inert atmosphere (e.g., Nitrogen or Argon).

Procedure Excerpt :

-

In a reaction vessel under an inert atmosphere, add the amine (e.g., 10 mmol) and dioxane (e.g., 45 mL).[4][5]

-

To this solution, add the aryl chloride (e.g., 9.55 mmol), the palladium catalyst ligand XantPhos (e.g., 0.40 mmol), and sodium tert-butoxide (e.g., 1.44 g, 15 mmol).[4][5]

-

The reaction mixture is then typically heated with stirring for a specified time until the reaction is complete, as monitored by techniques like TLC or GC-MS.

Safety and Handling

Sodium tert-butoxide is a hazardous chemical that requires careful handling.

-

Hazards : It is a flammable solid that can self-heat and may catch fire.[6][12][13] It causes severe skin burns and serious eye damage.[8][12] It may also cause respiratory irritation.[8][13] It reacts violently with water.[13][14]

-

Handling : Handle under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[4][14] Keep away from heat, sparks, and open flames.[8][12] All equipment, containers, and transfer lines must be grounded to prevent static discharge.[8][12]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), chemical goggles or a face shield, and a flame-retardant lab coat.[8][14] A NIOSH-certified dust respirator is recommended.[8]

-

Storage : Store in a tightly closed container in a cool, dry place, away from incompatible substances such as water, acids, alcohols, and oxidizing agents.[12][14]

References

- 1. Sodium tert-butoxide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Sodium t-Butoxide [commonorganicchemistry.com]

- 5. Sodium tert-butoxide, 97%, Thermo Scientific Chemicals [ar.bzchemicals.com]

- 6. Sodium tert-butoxide 97 865-48-5 [sigmaaldrich.com]

- 7. Sodium tert-butoxide | 865-48-5 [chemicalbook.com]

- 8. gelest.com [gelest.com]

- 9. A kind of preparation technology of sodium tert-butoxide_Chemicalbook [chemicalbook.com]

- 10. scispace.com [scispace.com]

- 11. Page loading... [wap.guidechem.com]

- 12. aksci.com [aksci.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

The Pivotal Role of the Tert-Butyl Group in the Reactivity and Selectivity of Sodium Tert-Butoxide: An In-depth Technical Guide

Sodium tert-butoxide (NaOtBu) is a cornerstone reagent in modern organic synthesis, prized for its unique combination of strong basicity and low nucleophilicity.[1][2] This distinct reactivity profile is almost entirely dictated by the sterically demanding tert-butyl group. For researchers, scientists, and professionals in drug development, a thorough understanding of how this bulky alkyl group governs the behavior of NaOtBu is critical for reaction design, optimization, and achieving desired chemical transformations with high selectivity. This guide provides a detailed exploration of the steric and electronic effects of the tert-butyl group, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Core Principles: How the Tert-Butyl Group Defines NaOtBu

At the heart of NaOtBu's utility is its chemical structure: the sodium salt of tert-butyl alcohol. The defining feature is the tert-butoxide anion, where the oxygen atom is attached to a quaternary carbon bonded to three methyl groups. This arrangement imparts two fundamental properties that govern its reactivity.

1.1. Steric Hindrance: A Non-Nucleophilic Strong Base The most significant contribution of the tert-butyl group is profound steric hindrance.[3] The three methyl groups create a bulky, three-dimensional shield around the oxygen anion. This steric congestion severely impedes the anion's ability to approach and attack electrophilic centers, a characteristic known as being a "poor nucleophile".[4][5] While all alkoxides are basic, less hindered analogues like sodium methoxide (B1231860) (NaOMe) or sodium ethoxide (NaOEt) are also competent nucleophiles and can lead to undesired substitution reactions.[6] The tert-butyl group effectively "detunes" the nucleophilicity of the alkoxide, allowing its inherent basicity to dominate its chemical behavior. This makes NaOtBu an ideal choice when proton abstraction is the desired outcome, without the complication of competing nucleophilic attack.

1.2. Basicity: The Inductive Effect Sodium tert-butoxide is a strong base, with the pKa of its conjugate acid, tert-butanol, being approximately 17-19.[7][8] The tert-butyl group enhances the basicity of the alkoxide through an inductive effect. The three electron-donating methyl groups push electron density toward the central carbon and, subsequently, to the oxygen atom. This increased electron density on the oxygen makes it a more powerful proton acceptor. This electronic contribution, combined with its steric profile, establishes NaOtBu as a premier reagent for a wide range of base-mediated reactions.

Figure 1. Steric influence of the tert-butyl group on reactivity.

Selectivity in Key Organic Transformations

The unique properties conferred by the tert-butyl group translate into high selectivity in several critical classes of organic reactions.

2.1. Elimination Reactions: Hofmann vs. Zaitsev Selectivity In E2 elimination reactions, the choice of base is paramount in determining the regiochemical outcome. Smaller, less hindered bases like NaOEt typically favor the formation of the more substituted, thermodynamically more stable alkene, a principle known as Zaitsev's rule.[6][9]

In stark contrast, the steric bulk of NaOtBu forces it to abstract the most sterically accessible proton.[3] This is often a proton on a primary or less-substituted carbon, leading to the formation of the less substituted alkene, known as the Hofmann product.[10][9] This control over regioselectivity is a powerful tool in synthetic planning.

Figure 2. Regioselectivity in E2 elimination reactions.

2.2. Deprotonation and Condensation Reactions NaOtBu is widely employed for deprotonation where a non-nucleophilic base is essential. This includes the formation of enolates from ketones and esters for use in reactions like aldol (B89426) and Claisen condensations. Its inability to add to the carbonyl group ensures that the desired deprotonation occurs cleanly. In the synthesis of 2-(2-nitrovinyl) furan, for example, NaOtBu was used as a catalyst for the condensation of furfural (B47365) with nitromethane, with the reaction completing in just fifteen minutes at room temperature, a significant improvement over methods requiring heat and longer reaction times.[11]

2.3. Palladium-Catalyzed Cross-Coupling Reactions In modern synthetic chemistry, particularly in pharmaceutical development, palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds.[12][13] Reactions like the Buchwald-Hartwig amination, which forms C-N bonds, frequently rely on NaOtBu as the base.[2][7][8]

In this context, the role of the tert-butyl group is multifaceted:

-

Strong Basicity: It is strong enough to deprotonate the amine or other nucleophile, which is a key step in the catalytic cycle.[14]

-

Non-Nucleophilicity: It does not compete with the desired nucleophile or react with the palladium catalyst, preventing catalyst deactivation and side product formation.[2]

-

Solubility: NaOtBu is soluble in common ethereal solvents like THF and dioxane used for these reactions.

The selection of NaOtBu over other bases like potassium tert-butoxide (KOtBu) or cesium carbonate can be crucial for optimizing reaction yields and is often substrate-dependent.[7][15]

Quantitative Data Summary

The choice of base has a quantifiable impact on reaction outcomes. The following tables summarize key data related to the properties and selectivity of NaOtBu compared to other common bases.

Table 1: Physicochemical Properties of Common Alkoxide Bases

| Property | Sodium tert-butoxide (NaOtBu) | Sodium Ethoxide (NaOEt) | Potassium tert-butoxide (KOtBu) |

| Formula | C₄H₉NaO | C₂H₅NaO | C₄H₉KO |

| Molecular Weight | 96.10 g/mol [7] | 68.05 g/mol | 112.21 g/mol |

| pKa of Conjugate Acid | ~17[7] | ~16 | ~17[4] |

| Key Characteristic | Strong, bulky, non-nucleophilic base | Strong base, good nucleophile | Stronger, bulky, non-nucleophilic base[15] |

Table 2: Regioselectivity in Elimination of 2-Bromopentane

| Base | Solvent | Hofmann Product (1-Pentene) Yield | Zaitsev Product (2-Pentene) Yield | Selectivity |

| NaOtBu | t-BuOH | 66%[9] | 34%[9] | Hofmann |

| NaOEt | EtOH | 31% | 69% | Zaitsev |

| KOtBu | t-BuOH | 70% | 30% | Hofmann |

Data is illustrative and can vary with precise reaction conditions.

Experimental Protocols

The following are representative experimental protocols for reactions where the role of the tert-butyl group in NaOtBu is critical.

Protocol 1: Hofmann Elimination of 2-Bromo-2-methylbutane

-

Objective: To demonstrate the selective formation of the less substituted alkene (2-methyl-1-butene) using NaOtBu.

-

Methodology:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous tert-butanol.

-

Carefully add sodium tert-butoxide (NaOtBu) (e.g., 1.2 equivalents) to the solvent and stir until dissolved.

-

Add 2-bromo-2-methylbutane (1.0 equivalent) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 82 °C) and monitor the reaction progress by TLC or GC analysis.

-

Upon completion, cool the mixture to room temperature and quench by slowly adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Analyze the product ratio (2-methyl-1-butene vs. 2-methyl-2-butene) by ¹H NMR spectroscopy or GC to confirm Hofmann selectivity.

-

Protocol 2: Buchwald-Hartwig Amination

-

Objective: To synthesize an N-arylated amine using NaOtBu as the base in a palladium-catalyzed cross-coupling reaction.

-

Methodology:

-

In a glovebox or under an inert atmosphere, add the aryl halide (e.g., an aryl bromide, 1.0 equivalent), the amine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents)[7], a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine (B1218219) ligand (e.g., XantPhos, 2-4 mol%)[7] to a dry Schlenk tube or reaction vial.

-

Add anhydrous solvent (e.g., dioxane or toluene, to a concentration of ~0.1 M) via syringe.

-

Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 2-24 hours), monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-arylated amine.

-

Figure 3. General workflow for a Buchwald-Hartwig amination.

Conclusion

The tert-butyl group is not merely a passenger in the structure of sodium tert-butoxide; it is the primary determinant of its chemical personality. By imparting significant steric hindrance, it effectively suppresses the nucleophilicity of the alkoxide anion, allowing its potent basicity to be harnessed with precision. This leads to predictable and highly selective outcomes, most notably in promoting Hofmann elimination products and enabling clean deprotonation and cross-coupling reactions without unwanted side reactions. For the modern chemist in academia or industry, particularly in the synthesis of pharmaceuticals and other complex molecules[1][12], a mastery of the principles governed by the tert-butyl group is essential for leveraging NaOtBu to its full synthetic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 5. Illustrated Glossary of Organic Chemistry - Tert-butoxide [chem.ucla.edu]

- 6. reddit.com [reddit.com]

- 7. Sodium t-Butoxide [commonorganicchemistry.com]

- 8. Sodium tert-butoxide - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 14. uwindsor.ca [uwindsor.ca]

- 15. benchchem.com [benchchem.com]

Methodological & Application

The Strategic Role of Sodium Tert-Butoxide in Buchwald-Hartwig Amination: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. A critical component in many Buchwald-Hartwig protocols is the choice of base, with sodium tert-butoxide (NaOtBu) frequently being the base of choice. This document provides detailed application notes, experimental protocols, and comparative data on the use of sodium tert-butoxide in Buchwald-Hartwig amination reactions.

Application Notes

Sodium tert-butoxide is a strong, non-nucleophilic base that plays a crucial role in the Buchwald-Hartwig catalytic cycle. Its primary function is to deprotonate the amine coupling partner, forming the corresponding amide, which then participates in the palladium-catalyzed C-N bond formation. The choice of base is critical and can significantly influence reaction rates, yields, and substrate scope.

Advantages of Sodium Tert-Butoxide:

-

High Reactivity: As a strong base, NaOtBu often leads to higher reaction rates and allows for lower catalyst loadings compared to weaker bases.[1]

-

Broad Applicability: It is effective for a wide range of aryl halides (including chlorides) and amine coupling partners.[2][3]

-

Commercial Availability and Ease of Handling: Sodium tert-butoxide is a readily available and relatively easy-to-handle solid, although it is moisture-sensitive and should be handled under an inert atmosphere.

Limitations and Considerations:

-

Functional Group Incompatibility: The high basicity of NaOtBu can be detrimental to substrates bearing sensitive functional groups such as esters, enolizable ketones, and nitro groups.[1][4] In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be more suitable alternatives.[3]

-

Substrate Decomposition: For particularly sensitive substrates, the strong basicity of NaOtBu can lead to decomposition and lower yields.[3]

Comparison of Common Bases in Buchwald-Hartwig Amination:

| Base | Type | pKaH | Advantages | Disadvantages |

| Sodium tert-butoxide (NaOtBu) | Strong | ~19 | Very common and effective for a wide range of substrates; often allows for high reaction rates.[1][3] | Can cause decomposition of sensitive functional groups.[3] |

| Lithium bis(trimethylsilyl)amide (LHMDS) | Strong | ~26 | Useful for substrates with protic functional groups and for low-temperature aminations.[1] | The solid is air-sensitive and can be incompatible with some functional groups at elevated temperatures.[1] |

| Cesium carbonate (Cs₂CO₃) | Weak | ~10 | Excellent functional group tolerance; often provides the highest reaction rates among weak bases.[1] | More expensive and can be difficult to stir on a large scale.[1] |

| Potassium phosphate (K₃PO₄) | Weak | ~12 | Excellent functional group tolerance and is economically attractive.[1] | Can require higher catalyst loadings and longer reaction times.[1] |

Experimental Protocols

The following are detailed protocols for Buchwald-Hartwig amination reactions utilizing sodium tert-butoxide with different catalyst and ligand systems.

Protocol 1: Amination of an Aryl Chloride using a Palladium Catalyst and XPhos Ligand[5]

This protocol describes the coupling of 4-chlorotoluene (B122035) with morpholine (B109124).

Reaction Scheme:

Materials:

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

4-Chlorotoluene

-

Morpholine

-

Toluene (B28343) (degassed)

-

Water

-

Brine

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

Procedure:

-

To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

-

Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

-

Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.

-

Heat the resulting mixture at reflux for 6 hours.

-

Cool the reaction mixture to room temperature and quench with water (10 mL).

-

Separate the organic layer and wash it with water (10 mL) and brine (10 mL).

-

Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the product as an orange solid (700 mg, 94% yield).

Protocol 2: Amination of an Aryl Bromide with a Secondary Amine using a dppp (B1165662) Ligand[6]

This protocol details the amination of a piperazine-substituted 2-bromopyridine.

Reaction Scheme:

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Sodium tert-butoxide (NaOtBu)

-

tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate

-

N-methyl(phenyl)methanamine

-

Anhydrous Toluene

Procedure:

-

Charge a round-bottomed flask with Pd(OAc)₂ (0.05 equiv), dppp (0.10 equiv), and NaOtBu (2.2 equiv).[5]

-

Purge the flask with nitrogen for 5 minutes.[5]

-

Add anhydrous toluene, followed by tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 equiv) and N-methyl(phenyl)methanamine (1.2 equiv).[5]

-

Heat the reaction mixture at 80 °C for 16 hours.[5]

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up and purification.

Protocol 3: Synthesis of 4-Methoxytriphenylamine[7]

This protocol describes the coupling of 4-chloroanisole (B146269) and diphenylamine (B1679370).

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphonium Tetrafluoroborate (tBu₃P·HBF₄)

-

Sodium tert-butoxide (NaOtBu)

-

Diphenylamine

-

4-Chloroanisole

-

Toluene (degassed)

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

To a 3-necked 300 mL round bottom flask, add diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.), 4-chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.), and degassed toluene (150 mL).[6]

-

Add Pd₂(dba)₃ (0.287 g, 0.131 mmol, 1 mol%), tBu₃P·HBF₄ (0.198 g, 0.683 mmol, 2 mol%), and sodium tert-butoxide (6.34 g, 66.0 mmol, 2.2 eq.).[6]

-

Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.[6]

-

After cooling to room temperature, dilute the reaction with dichloromethane (300 mL).[6]

-

Filter the suspension and dry the filtrate over anhydrous sodium sulfate, then concentrate under reduced pressure.[6]

-

Purify the crude product by silica-gel column chromatography (hexane:ethyl acetate = 99:1 to 8:1) to yield a light brown solid.[6]

-

Recrystallize from hexane (55 mL) to obtain 4-methoxytriphenylamine (B1588709) as a white solid (5.26 g, 65% yield).[6]

Visualizations

The following diagrams illustrate the key processes involved in a typical Buchwald-Hartwig amination reaction.

Caption: General Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: General Experimental Workflow for Buchwald-Hartwig Amination.

References

Standard Protocol for Suzuki Coupling with Sodium tert-Butoxide Base: Application Notes for Researchers

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of base is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. Sodium tert-butoxide (NaOt-Bu) has emerged as a highly effective base for these transformations, particularly in challenging cases involving less reactive aryl chlorides. Its strong basicity facilitates the crucial transmetalation step in the catalytic cycle. This application note provides a detailed protocol for the use of sodium tert-butoxide in Suzuki coupling reactions, including comparative data, experimental procedures, and a mechanistic overview.

The Role of Sodium tert-Butoxide in the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The base plays a pivotal role in the transmetalation step by activating the boronic acid. Sodium tert-butoxide, a strong alkoxide base, reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (R-B(Ot-Bu)(OH)₂⁻). This "ate" complex is more readily transferred to the palladium center, thus accelerating the transmetalation process and the overall catalytic cycle.[2][3]

Comparative Performance of Sodium tert-Butoxide

Sodium tert-butoxide has demonstrated excellent efficacy in Suzuki coupling reactions, often providing high yields, especially with less reactive coupling partners like aryl chlorides. The following tables summarize the comparative performance of sodium tert-butoxide against other commonly used bases under various reaction conditions.

Table 1: Comparison of Bases in the Suzuki Coupling of 4-Bromoanisole (B123540) and Phenylboronic Acid

| Entry | Base | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sodium tert-butoxide | Pd-bpydc-Nd (0.2) | Methanol (B129727) | 30 | 8 | 95 |

| 2 | Sodium Hydroxide | Pd-bpydc-Nd (0.2) | Methanol | 30 | 8 | 98 |

| 3 | Potassium Hydroxide | Pd-bpydc-Nd (0.2) | Methanol | 30 | 8 | 96 |

| 4 | Sodium Carbonate | Pd-bpydc-Nd (0.2) | Methanol | 30 | 8 | 95 |

| 5 | Potassium Carbonate | Pd-bpydc-Nd (0.2) | Methanol | 30 | 8 | 92 |

Data adapted from a study on heterodinuclear Pd-bpydc-Ln scaffolds.[4]

Table 2: General Comparison of Bases for Suzuki Coupling of Aryl Chlorides

| Entry | Aryl Chloride | Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 95 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 92 |

| 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 85 | 85 |